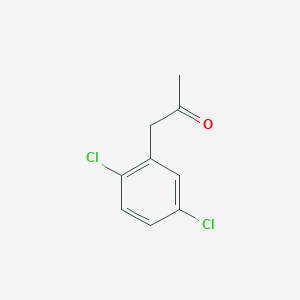

1-(2,5-Dichlorophenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYJYBCSHUBZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541961 | |

| Record name | 1-(2,5-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102052-40-4 | |

| Record name | 1-(2,5-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2,5-Dichlorophenyl)propan-2-one from 1,4-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1-(2,5-dichlorophenyl)propan-2-one, a potentially valuable intermediate in pharmaceutical research and development, starting from the readily available precursor, 1,4-dichlorobenzene. The synthesis involves an initial Friedel-Crafts acylation to form 2',5'-dichloroacetophenone, followed by a one-carbon homologation sequence utilizing the Darzens glycidic ester condensation. This document provides detailed experimental protocols for each synthetic step, a summary of quantitative data, and a logical workflow diagram to facilitate laboratory application.

Overall Synthetic Scheme

The proposed synthesis is a three-step process:

-

Step 1: Friedel-Crafts Acylation. 1,4-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to yield the key intermediate, 2',5'-dichloroacetophenone.

-

Step 2: Darzens Glycidic Ester Condensation. The intermediate ketone, 2',5'-dichloroacetophenone, is reacted with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a strong base to form an α,β-epoxy ester, specifically ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate.[1][2][3]

-

Step 3: Hydrolysis and Decarboxylation. The glycidic ester is saponified to the corresponding carboxylate salt, which is then hydrolyzed and decarboxylated under acidic conditions to yield the final target molecule, this compound.[3][4]

Experimental Protocols

Step 1: Synthesis of 2',5'-Dichloroacetophenone

This procedure is adapted from established Friedel-Crafts acylation methods.[5]

Materials:

-

1,4-Dichlorobenzene (C₆H₄Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

1M Potassium Hydroxide (KOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, melt 29.4 g (0.2 mol) of 1,4-dichlorobenzene by heating to 80°C.

-

To the molten 1,4-dichlorobenzene, add 33.7 g (0.253 mol) of anhydrous aluminum chloride.

-

With vigorous stirring, add 10.3 g (0.13 mol) of freshly distilled acetyl chloride dropwise over a period of 30 minutes. An exothermic reaction will occur.

-

After the addition is complete, maintain the reaction mixture at 40°C for 6 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it into 100 mL of ice water with stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by evaporation under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield 2',5'-dichloroacetophenone as a colorless liquid.[5]

Step 2: Darzens Condensation to form Ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate

This is a general procedure for the Darzens condensation, which is a classic method for forming α,β-epoxy esters.[1][2]

Materials:

-

2',5'-Dichloroacetophenone (from Step 1)

-

Ethyl chloroacetate (ClCH₂CO₂C₂H₅)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2',5'-dichloroacetophenone (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution in an ice-salt bath to approximately -5°C to 0°C.

-

In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol or use commercially available solid sodium ethoxide or potassium tert-butoxide.

-

To the cooled ketone solution, add ethyl chloroacetate (1.1 equivalents).

-

Slowly add the base (sodium ethoxide solution or solid potassium tert-butoxide) to the stirred mixture, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding cold water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude glycidic ester. This product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation to this compound

This procedure involves the saponification of the ester followed by acidic workup to promote decarboxylation and rearrangement.[4]

Materials:

-

Crude ethyl 3-(2,5-dichlorophenyl)-3-methyloxirane-2-carboxylate (from Step 2)

-

Ethanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane

Procedure:

-

Dissolve the crude glycidic ester (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool it in an ice bath.

-

Slowly and carefully acidify the cold solution by adding dilute sulfuric acid or hydrochloric acid. Vigorous gas evolution (CO₂) will occur as the glycidic acid decarboxylates. Continue adding acid until the solution is strongly acidic (pH 1-2).

-

Stir the mixture at room temperature for 1-2 hours to ensure the rearrangement to the ketone is complete.

-

Extract the product from the acidic aqueous solution with several portions of diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield (%) | Reference |

| 1,4-Dichlorobenzene | Starting Material | C₆H₄Cl₂ | 147.00 | - | - | [6] |

| 2',5'-Dichloroacetophenone | Intermediate (Step 1 Product) | C₈H₆Cl₂O | 189.04 | 18.9 g (from 0.13 mol AcCl) | 63.3 - 95 | [5] |

| This compound | Final Product | C₉H₈Cl₂O | 203.06 | - | N/A | - |

Note: Specific yield for the Darzens condensation and subsequent rearrangement for this particular substrate is not available in the cited literature and would need to be determined empirically. Yields for Darzens condensations are typically moderate to good.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic workflow for this compound.

References

- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Page loading... [guidechem.com]

- 6. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Dichlorobenzene with Chloroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone, a key reaction for the synthesis of 2-chloro-1-(2,5-dichlorophenyl)ethanone. This intermediate is of significant interest in the development of pharmaceutical compounds and other fine chemicals. This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and key data presented in a clear, tabular format.

Reaction Overview and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this specific case, the deactivated aromatic substrate, 1,4-dichlorobenzene, is acylated with chloroacetone in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly reactive acylium ion intermediate.

The chloro and acetyl groups are deactivating, yet the chlorine atoms are ortho, para-directing. Due to steric hindrance from the existing chlorine atom at the 1-position, the incoming acyl group predominantly adds to the ortho position (position 2), leading to the formation of 2-chloro-1-(2,5-dichlorophenyl)ethanone.

Figure 1: Proposed reaction mechanism for the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1,4-Dichlorobenzene | 147.00 | 1.248 | 14.7 g | 0.1 |

| Chloroacetone | 92.52 | 1.15 | 10.2 g | 0.11 |

| Anhydrous AlCl₃ | 133.34 | 2.48 | 16.0 g | 0.12 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |

| 5% HCl (aq) | - | - | 100 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | q.s. | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (50 mL) are added to the flask. The suspension is cooled to 0-5 °C in an ice bath. A solution of 1,4-dichlorobenzene (14.7 g, 0.1 mol) and chloroacetone (10.2 g, 0.11 mol) in dry dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) with vigorous stirring. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with 5% aqueous HCl (100 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-chloro-1-(2,5-dichlorophenyl)ethanone.

Figure 2: A logical workflow for the synthesis and purification of 2-chloro-1-(2,5-dichlorophenyl)ethanone.

Data Presentation

Physical and Spectroscopic Data of 2-chloro-1-(2,5-dichlorophenyl)ethanone:

| Property | Value |

| Molecular Formula | C₈H₅Cl₃O |

| Molecular Weight | 223.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-51 °C |

| Boiling Point | 145-147 °C at 10 mmHg |

Spectroscopic Data Summary:

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~4.7 (s, 2H, -CH₂Cl), 7.3-7.6 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), 130-140 (Ar-C), ~190 (C=O) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~820, 740 (C-Cl stretch) |

| Mass Spec (m/z) | 222 (M⁺), 187 (M⁺ - Cl), 173 (M⁺ - CH₂Cl) |

Potential Side Reactions and Considerations

The Friedel-Crafts acylation of deactivated aromatic rings can be challenging and may lead to side products. Researchers should be aware of the following possibilities:

-

Isomer Formation: While the 2,5-dichloro isomer is the major product, small amounts of other isomers, such as the 3,4-dichloro isomer, may be formed. The benzoylation of p-dichlorobenzene has been reported to yield the normal 2,5-dichlorobenzophenone along with products of rearrangement.[2]

-

Polysubstitution: Although the product is deactivated towards further acylation, forcing conditions (high temperature, long reaction times) could potentially lead to diacylation products.

-

Reaction with Chloroacetone: Chloroacetone possesses two electrophilic centers. While acylation at the carbonyl carbon is the desired pathway, side reactions involving the α-chloro position are theoretically possible, although less likely under standard Friedel-Crafts conditions.

-

Catalyst Deactivation: The Lewis acid catalyst is sensitive to moisture. All reagents and solvents must be anhydrous to ensure optimal catalytic activity.

This technical guide provides a foundational understanding and a practical starting point for the Friedel-Crafts acylation of 1,4-dichlorobenzene with chloroacetone. Optimization of the reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific research and development applications.

References

Technical Guide: Physicochemical Properties of 1-(2,5-Dichlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the known physicochemical properties of 1-(2,5-Dichlorophenyl)propan-2-one, a chlorinated aromatic ketone. Due to a notable lack of extensive experimental data in publicly accessible literature, this guide combines confirmed identifiers with computed property predictions to offer a foundational understanding of this compound. The content herein is intended to support research and development activities by providing key data points, generalized experimental methodologies, and logical workflows for further investigation. This guide emphasizes the distinction between experimentally verified and computationally predicted data to ensure clarity and precision for the scientific community.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₉H₈Cl₂O.[1] Its structure consists of a propane-2-one backbone substituted with a 2,5-dichlorophenyl group at the first position.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 102052-40-4 | [2] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.06 g/mol | [1][3] |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| InChI Key | Not available in search results |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited. The following table includes both available and computationally predicted values to provide a preliminary profile of the compound. It is crucial to note the distinction between experimental and predicted data for any application.

Table 2: Physicochemical Data

| Property | Value | Data Type | Reference |

| Melting Point | Data not available | Experimental | |

| Boiling Point | Data not available | Experimental | |

| Solubility | Data not available | Experimental | |

| logP (Octanol-Water Partition Coefficient) | 3.3 | Computed | [3][4] |

| Polar Surface Area | 17.1 Ų | Computed | [3][4] |

| Refractive Index | Data not available | Computed |

Spectroscopic Data

Experimental Protocols

While specific, validated experimental protocols for this compound are not available in the cited literature, this section provides generalized methodologies that can be adapted for its synthesis and analysis.

Hypothetical Synthesis Protocol

A plausible synthesis route for this compound could involve a Friedel-Crafts acylation reaction or a similar method. The following is a generalized, hypothetical protocol based on common organic synthesis techniques.

Reaction: 1,4-Dichlorobenzene with chloroacetone in the presence of a Lewis acid catalyst.

Materials:

-

1,4-Dichlorobenzene

-

Chloroacetone

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 1,4-dichlorobenzene and chloroacetone in anhydrous dichloromethane from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of a newly synthesized batch of this compound would include the following steps to confirm its identity, purity, and structure.

Workflow Steps:

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Develop a method using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) to determine the purity of the compound and identify any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to assess purity and provide initial mass spectral data.

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the proton environment.

-

¹³C NMR to identify the number and types of carbon atoms.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch.

-

-

Physicochemical Property Determination:

-

Melting Point: Use a digital melting point apparatus.

-

Boiling Point: Determine under reduced pressure for high-boiling compounds.

-

Solubility: Test solubility in a range of common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane).

-

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, related compounds, such as synthetic cathinones, are known to have effects on the central nervous system, often interacting with monoamine transporters.[5] Any investigation into the biological effects of this compound should be approached with appropriate caution and would represent a novel area of research.

Visualizations

Logical Workflow for Physicochemical Characterization

References

- 1. This compound | C9H8Cl2O | CID 13486451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:102052-40-4 | Chemsrc [chemsrc.com]

- 3. 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2,5-Dichlorophenyl)propan-2-one (CAS Number: 102052-40-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-(2,5-Dichlorophenyl)propan-2-one is limited. This guide provides a summary of existing data and presents generalized experimental protocols and workflows for illustrative purposes.

Introduction

This compound, with the CAS number 102052-40-4, is a chlorinated aromatic ketone. While its direct biological activities and applications are not extensively documented in public literature, it holds potential as a chemical intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document aims to consolidate the available technical information and provide a framework for its potential synthesis and characterization.

It is crucial to distinguish this compound from its isomer, 1-(2,5-Dichlorophenyl)propan-1-one (CAS Number: 99846-93-2), which is a known building block in the synthesis of compounds related to Bupropion and has more extensive documentation.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 102052-40-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₈Cl₂O | --INVALID-LINK--[2] |

| Molecular Weight | 203.06 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| Synonyms | (2,5-Dichlorophenyl)acetone | --INVALID-LINK--[2] |

Experimental Protocols

Hypothetical Synthesis via Friedel-Crafts Acylation:

-

Reaction Setup: To a stirred solution of 1,4-dichlorobenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

-

Acylation: Cool the mixture in an ice bath and slowly add chloroacetone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into ice-cold water.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Biological Activity

There is no publicly available data on the biological activity or interaction of this compound with any signaling pathways. Research in this area would be required to elucidate any potential pharmacological effects.

Logical Relationship in Drug Discovery

The diagram below illustrates the logical position of a synthetic intermediate like this compound within a drug discovery and development pipeline.

Caption: The role of a synthetic intermediate in the drug discovery process.

Conclusion

This compound (CAS 102052-40-4) is a chemical compound with limited available technical data. While its properties are defined, detailed experimental protocols and biological activity information are currently lacking in the public domain. The provided hypothetical synthesis and general workflows offer a starting point for researchers interested in this molecule. Further investigation is necessary to determine its potential applications in drug development and other areas of chemical synthesis.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2,5-Dichlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(2,5-Dichlorophenyl)propan-2-one. Given the limited availability of experimental spectral data in public databases, this document focuses on predicted spectroscopic information and established experimental protocols applicable to this compound.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone with the chemical formula C₉H₈Cl₂O. Its structure consists of a 2,5-dichlorophenyl group attached to a propan-2-one moiety.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | (2,5-Dichlorophenyl)acetone |

| CAS Number | 102052-40-4[1][2] |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.06 g/mol [1] |

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| 3.80 | s | 2H | -CH₂- |

| 2.20 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~138 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~130 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O (ketone) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~820 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 202/204/206 | [M]⁺ (Molecular ion) |

| 159/161 | [M - CH₃CO]⁺ |

| 123/125 | [C₆H₃Cl₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the spectrum with a spectral width of 0-10 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

-

Accumulate 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 0-220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or methanol.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the EI source of the mass spectrometer.

-

Acquire mass spectra over a range of m/z 40-400.

-

Use an ionization energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Key Mass Spectrometry Fragmentation Pathways

References

Solubility Profile of 1-(2,5-Dichlorophenyl)propan-2-one: A Technical Guide for Pharmaceutical Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of a Key Pharmaceutical Intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,5-Dichlorophenyl)propan-2-one is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₈Cl₂O | PubChem |

| Molecular Weight | 203.06 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[1] |

| CAS Number | 102052-40-4 | PubChem[2] |

Qualitative Solubility in Organic Solvents

Based on the solvents employed in the synthesis of Bupropion from analogous propiophenones, this compound is expected to be soluble in a range of common organic solvents. The following table summarizes the anticipated solubility. It is important to note that these are qualitative assessments, and experimental verification is recommended.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | Commonly used as a solvent for the bromination of propiophenones in Bupropion synthesis. |

| Nitriles | Acetonitrile | Soluble | Utilized as a solvent in the subsequent amination step of Bupropion synthesis. |

| Amides | N-Methylpyrrolidinone (NMP) | Soluble | A solvent mentioned in traditional Bupropion synthesis protocols. |

| Alcohols | Methanol, Ethanol | Likely Soluble | General purpose polar protic solvents for similar organic compounds. |

| Ketones | Acetone | Likely Soluble | A common polar aprotic solvent. |

| Esters | Ethyl Acetate | Likely Soluble | A moderately polar solvent often used in extraction and chromatography. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity may limit solubility. |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocol for the equilibrium solubility method is provided.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Relevant Workflows and Pathways

To provide a clearer understanding of the context in which the solubility of this compound is important, the following diagrams have been generated.

Caption: Synthetic route to Bupropion.

Caption: Experimental workflow for solubility.

Caption: Norepinephrine-Dopamine Reuptake Inhibition.

References

An In-depth Technical Guide to the Thermal Stability of 1-(2,5-Dichlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for assessing the thermal stability of 1-(2,5-Dichlorophenyl)propan-2-one. In the absence of specific published experimental data for this compound, this document outlines the principles of key analytical techniques, proposes a structured experimental workflow, and discusses potential thermal decomposition pathways. This guide is intended to equip researchers with the foundational knowledge to design and execute studies to determine the thermal properties of this and similar molecules.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and shelf-life. A thorough understanding of a compound's response to thermal stress is essential for ensuring its safety, efficacy, and quality. Key analytical techniques for evaluating thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

Key Analytical Techniques for Thermal Stability Assessment

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][4][5] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its residual mass.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][6][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the thermodynamics of these processes.

The table below summarizes the key information that can be obtained from these two techniques.

| Analytical Technique | Information Provided | Relevance to this compound |

| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, Mass loss as a function of temperature, Identification of decomposition steps, Kinetic analysis of decomposition | Determines the upper-temperature limit for handling and storage. Provides insights into the mechanism of thermal breakdown. |

| Differential Scanning Calorimetry (DSC) | Melting point, Enthalpy of fusion, Glass transition temperature, Heat of decomposition, Polymorphic transitions | Characterizes the solid-state properties of the compound. Provides thermodynamic data on decomposition reactions. |

Proposed Experimental Workflow for Thermal Stability Assessment

A systematic approach is crucial for accurately characterizing the thermal stability of this compound. The following workflow outlines the key experimental steps.

3.1. Detailed Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

-

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of this compound.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

The melting point is identified as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

-

Potential Thermal Decomposition Pathways

The thermal decomposition of chlorinated aromatic compounds can proceed through various mechanisms, often involving the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the following pathways are plausible.

The initial steps in the thermal decomposition are likely to be the homolytic cleavage of the weakest bonds in the molecule. The C-Cl bonds and the C-C bond between the aromatic ring and the propanone side chain are potential sites for initial bond scission. The resulting radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of decomposition products. The presence of chlorine atoms raises the possibility of forming toxic byproducts such as polychlorinated biphenyls (PCBs) or other chlorinated aromatic compounds under certain conditions.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the plausible chemical pathways of decomposition, researchers can systematically evaluate the thermal properties of this compound. This information is critical for its safe handling, formulation, and for ensuring the overall quality and stability of any potential drug product.

References

- 1. mt.com [mt.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. torontech.com [torontech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 6. Differential Scanning Calorimetry Analysis [intertek.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone

Introduction

Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] This document outlines a detailed protocol for the synthesis of Bupropion Hydrochloride. It is important to note that the synthesis of Bupropion commences from m-chloropropiophenone (1-(3-chlorophenyl)propan-1-one), not 1-(2,5-Dichlorophenyl)propan-2-one. The procedure detailed below is a greener adaptation of traditional methods, employing N-bromosuccinimide (NBS) as a safer alternative to liquid bromine and utilizing more environmentally benign solvents.[4][5][6] This two-step, one-pot synthesis involves the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine to yield Bupropion, which is then precipitated as its hydrochloride salt.

Reaction Pathway

The synthesis proceeds in two primary steps:

-

α-Bromination: m-Chloropropiophenone undergoes bromination at the alpha-position to the carbonyl group using N-bromosuccinimide (NBS) with a catalytic amount of ammonium acetate.

-

Amination: The resulting α-bromo ketone reacts with tert-butylamine in a nucleophilic substitution reaction to form the Bupropion free base.

-

Salt Formation: The Bupropion free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this synthetic protocol.

Table 1: Reagent and Reactant Specifications

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| m-Chloropropiophenone | 1-(3-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | 0.5 g | 2.95 |

| N-Bromosuccinimide | 1-Bromopyrrolidine-2,5-dione | C₄H₄BrNO₂ | 177.98 | 1.23 g | 6.93 |

| Ammonium Acetate | Ammonium Acetate | CH₃COONH₄ | 77.08 | 0.024 g | 0.295 |

| tert-Butylamine | 2-Methylpropan-2-amine | C₄H₁₁N | 73.14 | 2.5 mL | - |

| Hydrochloric Acid | Hydrochloric Acid | HCl | 36.46 | 12 mL | 1 M solution |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Bromination | ||

| Solvent | Ethyl Acetate (EtOAc) | [4][5] |

| Temperature | Reflux | [4] |

| Duration | ~70 minutes | [4] |

| Amination | ||

| Solvent | Cyrene | [4][5] |

| Temperature | 55-60 °C | [4] |

| Duration | 20 minutes | [4] |

| Overall Yield | ~68% | [4][5] |

Experimental Protocol

This protocol is adapted from a greener synthesis method for Bupropion Hydrochloride.[4][5]

Materials:

-

m-Chloropropiophenone

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate

-

Ethyl acetate (EtOAc)

-

Cyrene

-

tert-Butylamine

-

1 M Hydrochloric acid (HCl)

-

Propan-2-ol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

Step 1: α-Bromination of m-Chloropropiophenone

-

In a round-bottom flask, dissolve 0.5 g (2.95 mmol) of m-chloropropiophenone and 1.23 g (6.93 mmol) of N-bromosuccinimide in 5 mL of ethyl acetate.

-

Add 0.024 g (0.295 mmol) of ammonium acetate to the solution.

-

Heat the mixture to reflux with stirring. Continue refluxing for approximately 70 minutes, or until the characteristic red color of bromine disappears.

-

Cool the reaction mixture to room temperature.

-

Filter the solution and wash the filtrate with 10 mL of water.

-

Remove the ethyl acetate solvent from the organic layer under reduced pressure using a rotary evaporator to yield an orange-brown oil, which is the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 2: Synthesis of Bupropion Hydrochloride

-

To the flask containing the intermediate oil, add 2.5 mL of Cyrene and 2.5 mL of tert-butylamine.

-

Stir the solution at 55-60 °C for 20 minutes.

-

After cooling, dissolve the mixture in 15 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it three times with 15 mL of water.

-

Separate the organic layer and add 12 mL of 1 M hydrochloric acid. Stir the biphasic mixture.

-

Separate the aqueous layer and concentrate it under reduced pressure to obtain an orange-brown paste.

-

Crystallize the residue from a minimal amount of propan-2-ol (approximately 1 mL).

-

Collect the resulting crystals via vacuum filtration to obtain Bupropion Hydrochloride.

Visualizations

Diagram 1: Chemical Synthesis Pathway of Bupropion Hydrochloride

Caption: Reaction scheme for the synthesis of Bupropion HCl.

Diagram 2: Experimental Workflow

References

- 1. researchspace.csir.co.za [researchspace.csir.co.za]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Amination of 1-(2,5-Dichlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 1-(2,5-Dichlorophenyl)propan-2-one is a critical synthetic step in the preparation of a variety of compounds with potential applications in medicinal chemistry and drug development. The resulting chiral amine, N-substituted-1-(2,5-dichlorophenyl)propan-2-amine, serves as a key intermediate for the synthesis of pharmacologically active molecules. This document provides detailed protocols and application notes for the reductive amination of this compound, focusing on the synthesis of N-isopropyl-1-(2,5-dichlorophenyl)propan-2-amine as a representative example.

Reaction Overview: Reductive Amination

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[2] This one-pot procedure is often preferred over direct alkylation of amines as it minimizes the formation of over-alkylated byproducts.[1]

Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being among the most common due to their mild nature and selective reduction of the iminium ion in the presence of the ketone starting material.[3] Catalytic hydrogenation can also be utilized.[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol outlines a general procedure for the reductive amination of this compound with isopropylamine using sodium cyanoborohydride.

Materials:

-

This compound

-

Isopropylamine

-

Sodium Cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add isopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add glacial acetic acid to adjust the pH of the solution to approximately 5-6.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-1-(2,5-dichlorophenyl)propan-2-amine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides an alternative method using the less toxic sodium triacetoxyborohydride.

Materials:

-

This compound

-

Isopropylamine

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional)

-

Saturated Sodium Bicarbonate solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.0 eq) and isopropylamine (1.2 eq) in 1,2-dichloroethane or dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in one portion. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, although it is often not necessary with this reagent.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the reductive amination of various aryl-substituted ketones with primary amines, providing an expected range for the amination of this compound.

| Entry | Ketone | Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | 1-Phenylpropan-2-one | Isopropylamine | NaBH3CN | Methanol | 75-85 |

| 2 | 1-(4-Chlorophenyl)propan-2-one | Isopropylamine | NaBH(OAc)3 | DCE | 80-90 |

| 3 | 1-(2,4-Dichlorophenyl)propan-2-one | Cyclopropylamine | NaBH3CN | Methanol | 70-80 |

| 4 | 1-Phenylpropan-2-one | Benzylamine | H2, Pd/C | Ethanol | 85-95 |

Note: The data presented in this table is for illustrative purposes and represents typical yields for analogous reactions. Actual yields for the amination of this compound may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow for Reductive Amination

Caption: General experimental workflow for the reductive amination of this compound.

General Mechanism of Reductive Amination

Caption: General mechanism of reductive amination of a ketone with a primary amine.

References

- 1. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-(2,5-Dichlorophenyl)propan-2-one in Medicinal Chemistry

Initial Assessment: Extensive literature and database searches for "1-(2,5-Dichlorophenyl)propan-2-one" did not yield specific medicinal chemistry applications, detailed experimental protocols, or quantitative biological data. The compound is commercially available, indicating its potential use in synthesis; however, its direct role in the development of therapeutic agents is not well-documented in publicly accessible scientific literature or patents.

In contrast, its structural isomer, 1-(2,5-Dichlorophenyl)propan-1-one , is a well-established intermediate in the synthesis of the antidepressant drug Bupropion . Due to the lack of information on the requested compound, this document will focus on the known medicinal chemistry applications of its isomer, 1-(2,5-Dichlorophenyl)propan-1-one, to provide relevant context and potential synthetic strategies that could theoretically be adapted.

Application of the Isomer: 1-(2,5-Dichlorophenyl)propan-1-one as a Key Intermediate for Bupropion

1-(2,5-Dichlorophenyl)propan-1-one serves as a crucial building block in the industrial synthesis of Bupropion, a widely prescribed medication for major depressive disorder and seasonal affective disorder, as well as a smoking cessation aid.

General Reaction Scheme:

The synthesis of Bupropion from 1-(2,5-Dichlorophenyl)propan-1-one typically involves two key transformations:

-

α-Halogenation: The propiophenone is first halogenated at the α-position to the carbonyl group, most commonly via bromination, to form an α-haloketone.

-

Nucleophilic Substitution: The resulting α-haloketone is then reacted with tert-butylamine in a nucleophilic substitution reaction to introduce the amino group, yielding Bupropion.

A generalized workflow for this synthesis is depicted below.

Caption: Synthetic pathway from 1-(2,5-Dichlorophenyl)propan-1-one to Bupropion.

Hypothetical Application of this compound in Medicinal Chemistry

While no specific applications for this compound are documented, its chemical structure—a benzylacetone derivative—suggests its potential as a precursor for various heterocyclic compounds of medicinal interest. The ketone and the adjacent active methylene group are reactive sites for a variety of chemical transformations.

Potential Synthetic Pathways:

-

Synthesis of Pyrazole Derivatives: The ketone can undergo condensation with hydrazine or substituted hydrazines to form pyrazole rings. Pyrazole moieties are present in numerous pharmacologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.

-

Synthesis of Pyrimidine Derivatives: Reaction with urea, thiourea, or guanidine derivatives could lead to the formation of pyrimidine or related heterocyclic systems. These scaffolds are central to many antiviral and anticancer drugs.

-

Synthesis of Isoxazole Derivatives: Condensation with hydroxylamine can yield isoxazole derivatives, another important heterocycle in medicinal chemistry with applications as antibiotics and anti-inflammatory agents.

The logical workflow for the hypothetical synthesis of heterocyclic scaffolds from this compound is outlined below.

Caption: Hypothetical synthetic routes from this compound.

Experimental Protocols (Based on Analogy to Similar Ketones)

The following are generalized, hypothetical protocols for the synthesis of heterocyclic compounds from a benzylacetone-type precursor like this compound. These protocols have not been validated for the specific substrate and should be adapted and optimized by qualified researchers.

Protocol 1: Synthesis of a Pyrazole Derivative (Hypothetical)

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq).

-

Reaction Conditions: A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is refluxed for 4-6 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrimidine Derivative (Hypothetical)

-

Reaction Setup: A mixture of this compound (1.0 eq), urea (1.5 eq), and a base such as sodium ethoxide (2.0 eq) in absolute ethanol is prepared.

-

Reaction Conditions: The mixture is heated to reflux and maintained for 8-12 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into ice-water and neutralized with a dilute acid (e.g., 1M HCl).

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the purified pyrimidine derivative.

Quantitative Data Summary

As no direct biological or pharmacological studies involving this compound have been identified, there is no quantitative data (e.g., IC₅₀, Kᵢ, MIC) to present in a tabular format. Researchers interested in this scaffold would need to synthesize derivatives and perform biological screening to generate such data.

Conclusion

While this compound is a commercially available chemical, its specific applications in medicinal chemistry are not well-documented in the current scientific literature. Its structural isomer, 1-(2,5-Dichlorophenyl)propan-1-one, is a known and important precursor in the synthesis of the antidepressant Bupropion. Based on its chemical structure, this compound holds potential as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. The protocols and pathways described herein are hypothetical and based on established chemical principles for analogous structures. Further research is required to explore and validate the utility of this compound in drug discovery and development.

Application Notes and Protocols: Synthesis and Potential Applications of N-Substituted 1-(2,5-Dichlorophenyl)propan-2-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-(2,5-dichlorophenyl)propan-2-one with primary amines is a key transformation for the synthesis of a diverse range of N-substituted cathinone derivatives. These compounds are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural similarity to endogenous monoamine neurotransmitters and their potential to modulate various biological pathways. The resulting secondary and tertiary amines are scaffolds that can be further modified to develop novel therapeutic agents targeting the central nervous system and other biological systems.

The primary synthetic routes to these N-substituted 1-(2,5-dichlorophenyl)propan-2-amines involve reductive amination, the Leuckart reaction, and the Eschweiler-Clarke reaction. Reductive amination offers a versatile and widely used approach where the ketone reacts with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The Leuckart reaction provides an alternative method using ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures. For the specific synthesis of N,N-dimethylated derivatives, the Eschweiler-Clarke reaction is a highly effective method, employing formaldehyde and formic acid to methylate a primary amine precursor.

This document provides detailed protocols for the synthesis of N-methyl, N-ethyl, and N,N-dimethyl derivatives of 1-(2,5-dichlorophenyl)propan-2-amine and discusses their potential applications in drug discovery and development based on the known pharmacology of related synthetic cathinones.

Quantitative Data Summary

The following table summarizes typical, albeit hypothetical, quantitative data for the synthesis of N-substituted 1-(2,5-dichlorophenyl)propan-2-amines via the described protocols. These values are representative of what can be expected for these types of reactions and should be used as a guideline for experimental planning.

| Product Name | Amine Reactant | Reaction Type | Reaction Time (h) | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-Methyl-1-(2,5-dichlorophenyl)propan-2-amine | Methylamine | Reductive Amination | 12 | 75 | C₁₀H₁₃Cl₂N | 218.12 | Colorless to pale yellow oil |

| N-Ethyl-1-(2,5-dichlorophenyl)propan-2-amine | Ethylamine | Reductive Amination | 12 | 72 | C₁₁H₁₅Cl₂N | 232.15 | Colorless to pale yellow oil |

| N,N-Dimethyl-1-(2,5-dichlorophenyl)propan-2-amine | - | Eschweiler-Clarke | 18 | 85 | C₁₁H₁₅Cl₂N | 232.15 | Colorless to pale yellow oil |

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-1-(2,5-dichlorophenyl)propan-2-amine via Reductive Amination

Materials:

-

This compound

-

Methylamine (40% in water or as hydrochloride salt)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 g, 4.92 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add methylamine solution (40% in water, 0.57 mL, 7.38 mmol). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.57 g, 7.38 mmol) in portions to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-methyl-1-(2,5-dichlorophenyl)propan-2-amine.

Protocol 2: Synthesis of N-Ethyl-1-(2,5-dichlorophenyl)propan-2-amine via Reductive Amination

Materials:

-

This compound

-

Ethylamine (70% in water or as hydrochloride salt)

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 g, 4.92 mmol) in methanol (25 mL) in a round-bottom flask.

-

Add ethylamine (70% in water, 0.51 mL, 7.38 mmol) to the solution and stir at room temperature for 2 hours to form the imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.28 g, 7.38 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 10 hours.

-

Quench the reaction by the careful addition of 1 M hydrochloric acid until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether (2 x 20 mL) to remove any unreacted ketone.

-

Basify the aqueous layer with 2 M sodium hydroxide to a pH > 12.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-1-(2,5-dichlorophenyl)propan-2-amine.

Protocol 3: Synthesis of N,N-Dimethyl-1-(2,5-dichlorophenyl)propan-2-amine via Eschweiler-Clarke Reaction

This protocol assumes the prior synthesis of 1-(2,5-dichlorophenyl)propan-2-amine, which can be achieved via reductive amination of the corresponding ketone with ammonia.

Materials:

-

1-(2,5-Dichlorophenyl)propan-2-amine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 1-(2,5-dichlorophenyl)propan-2-amine (1.0 g, 4.92 mmol).

-

Add formic acid (1.13 mL, 29.5 mmol) followed by the slow addition of formaldehyde solution (1.1 mL, 14.8 mmol).

-

Heat the reaction mixture to reflux for 18 hours.[1]

-

Cool the mixture to room temperature and add concentrated hydrochloric acid (2 mL).

-

Evaporate the excess formic acid and formaldehyde under reduced pressure.

-

Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL).

-

Cool the aqueous layer in an ice bath and basify by the slow addition of sodium hydroxide pellets until the pH is strongly alkaline.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-dimethyl-1-(2,5-dichlorophenyl)propan-2-amine.

Potential Applications in Drug Development

The synthesized N-substituted 1-(2,5-dichlorophenyl)propan-2-amines are analogs of synthetic cathinones. These compounds are known to act as monoamine transporter inhibitors and/or releasing agents, affecting the levels of dopamine, norepinephrine, and serotonin in the brain. This pharmacological profile suggests potential applications in the development of therapeutics for a variety of neurological and psychiatric disorders.

-

Antidepressants: By modulating serotonin and norepinephrine levels, these compounds could serve as scaffolds for novel antidepressant drugs.

-

ADHD Treatment: Their potential to increase dopamine and norepinephrine levels in the prefrontal cortex makes them candidates for the development of new treatments for Attention Deficit Hyperactivity Disorder (ADHD).

-

Wakefulness-Promoting Agents: Similar to modafinil, these compounds might be explored for the treatment of narcolepsy and other sleep disorders.

-

Cognitive Enhancers: The pro-dopaminergic and noradrenergic effects could be harnessed for the development of cognitive enhancers for conditions like Alzheimer's disease or age-related cognitive decline.

Further structure-activity relationship (SAR) studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these compounds to develop safe and effective drug candidates. In vitro screening assays, such as neurotransmitter uptake and release assays, followed by in vivo behavioral models, would be crucial steps in evaluating their therapeutic potential.

Visualizations

Caption: General reaction scheme for the synthesis of N-substituted amines.

Caption: Experimental workflow for reductive amination.

Caption: Hypothetical modulation of monoamine transporters.

References

Application Notes and Protocols: Catalytic Amination of 1-(2,5-Dichlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic amination of ketones is a fundamental transformation in organic synthesis, providing a direct and efficient route to chiral amines, which are crucial building blocks for many pharmaceuticals and bioactive molecules. This document provides detailed application notes and protocols for the catalytic amination of 1-(2,5-dichlorophenyl)propan-2-one, a prochiral ketone of interest in medicinal chemistry. The protocols described herein focus on asymmetric reductive amination, a powerful strategy for the stereoselective synthesis of chiral amines from ketones.

Reductive amination involves the in-situ formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[1] This one-pot process is often preferred over stepwise procedures due to its operational simplicity and higher overall efficiency. For the synthesis of chiral amines, asymmetric catalytic methods are employed, utilizing chiral catalysts to control the stereochemical outcome of the reduction step.

This document will focus on a representative method using an Iridium-based catalyst, which has shown broad applicability and high enantioselectivity for the reductive amination of various ketones.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reductive amination of ketones structurally related to this compound. This data is based on an Iridium-catalyzed system and is intended to provide an expected range of performance for the described protocol.

| Entry | Ketone Substrate | Amine | Catalyst System | Yield (%) | ee (%) |

| 1 | 1-Phenylpropan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 92 | 95 |

| 2 | 1-(4-Chlorophenyl)propan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 90 | 96 |

| 3 | 1-(2-Methoxyphenyl)propan-2-one | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 88 | 94 |

| 4 | Acetophenone | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 94 | 95 |

| 5 | 4'-Chloroacetophenone | Benzylamine | [Ir(cod)Cl]₂ / Chiral Ligand | 95 | 97 |

Data is representative and sourced from analogous reactions in the literature.[2][4] Actual results for this compound may vary.

Experimental Protocols

General Protocol for Asymmetric Reductive Amination

This protocol is adapted from a general procedure for the Iridium-catalyzed asymmetric reductive amination of ketones.[2]

Materials:

-

This compound

-

Primary amine (e.g., methylamine, benzylamine)

-

[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

Chiral phosphoramidite ligand (e.g., a derivative of (R)-BINOL)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Hydrogen source (e.g., H₂ gas or a hydrogen transfer reagent like formic acid)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.

Procedure:

-